

# Application Notes and Protocols for SRI 31215 TFA in DU145 Cells

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## Compound of Interest

Compound Name: SRI 31215 TFA

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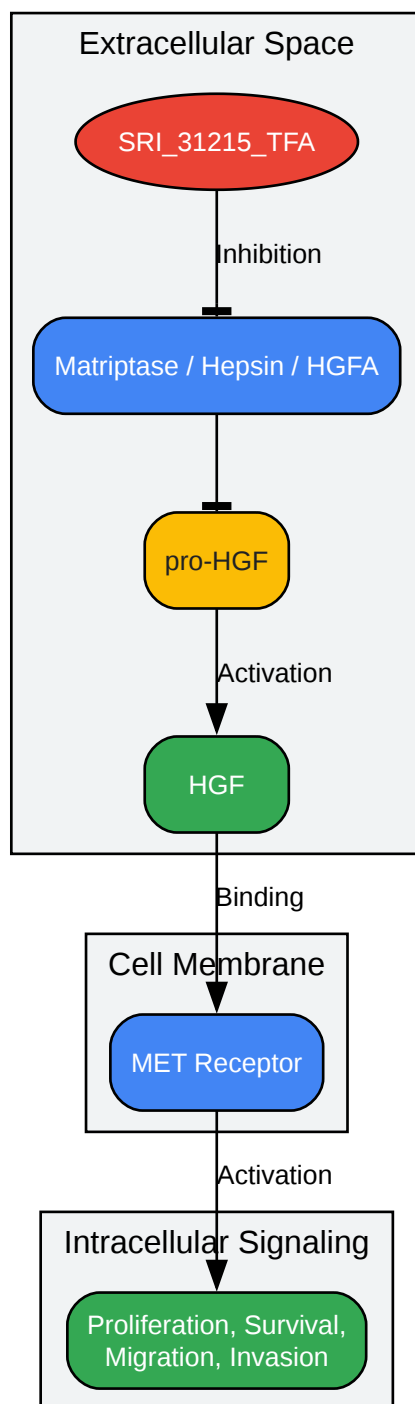
## Introduction

**SRI 31215 TFA** is a potent small molecule inhibitor targeting the activation of Hepatocyte Growth Factor (HGF). It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA), which are responsible for converting the inactive pro-HGF into its active form.[1][2][3][4] By blocking this activation, **SRI 31215 TFA** effectively inhibits the HGF/MET signaling pathway, which is a crucial driver of tumor cell proliferation, survival, migration, and invasion in various cancers, including prostate cancer.[3][4] The DU145 human prostate cancer cell line, which is known to be responsive to HGF, serves as an excellent in vitro model to study the efficacy of HGF/MET pathway inhibitors.[5] These application notes provide detailed protocols for evaluating the in vitro effects of **SRI 31215 TFA** on DU145 cells, covering assays for cell viability, colony formation, migration, invasion, apoptosis, cell cycle, and the analysis of epithelial-to-mesenchymal transition (EMT) markers.

## Mechanism of Action: HGF Activation and Inhibition by SRI 31215 TFA

Hepatocyte Growth Factor (HGF) is typically secreted as an inactive precursor, pro-HGF.[4] Its activation is a critical regulatory step in the HGF/MET signaling cascade and is mediated by serine proteases such as matriptase, hepsin, and HGFA.[2][4] Once activated, HGF binds to its receptor, MET, a receptor tyrosine kinase, triggering a signaling cascade that promotes cancer

progression. **SRI 31215 TFA** acts by mimicking the endogenous inhibitors of HGF activation, HAI-1/2, thereby preventing the proteolytic processing of pro-HGF.[1][2] This leads to a blockade of fibroblast-induced MET activation and subsequent downstream signaling, which can inhibit tumor-promoting activities associated with cancer-associated fibroblasts.[1][3]



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Caption: Mechanism of action of **SRI 31215 TFA**.

## Experimental Protocols

### General Cell Culture and Maintenance of DU145 Cells

The DU145 human prostate carcinoma cell line is an adherent cell line with an epithelial morphology.

- Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium Pyruvate, and 0.1 mM Non-Essential Amino Acids.[\[1\]](#)[\[6\]](#)
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[\[1\]](#)
- Subculturing: Renew the growth medium 2 to 3 times per week. When cells reach 80-90% confluency, rinse with a sterile phosphate-buffered saline (PBS), and detach using a 0.25% (w/v) trypsin-0.53 mM EDTA solution.[\[6\]](#) Resuspend the cells in complete growth medium and re-plate at a recommended split ratio of 1:4 to 1:6.[\[6\]](#)

### Preparation of **SRI 31215 TFA** Stock Solution

**SRI 31215 TFA** is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

- Stock Solution: Prepare a 10 mM stock solution of **SRI 31215 TFA** in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
- Working Solutions: For cell-based assays, dilute the stock solution in the complete growth medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[\[1\]](#) A vehicle control (medium with 0.1% DMSO) should be included in all experiments.

## Assay Protocols and Data Presentation

### A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

## Protocol:

- Seed DU145 cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
- Replace the medium with fresh medium containing various concentrations of **SRI 31215 TFA** (e.g., 0.1, 1, 5, 10, 25, 50  $\mu\text{M}$ ) and a vehicle control (0.1% DMSO).
- Incubate for 48 or 72 hours.
- Add 10  $\mu\text{L}$  of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.[\[7\]](#)
- Carefully remove the medium and add 100  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.[\[8\]](#)
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[7\]](#)
- Measure the absorbance at 570 nm using a microplate reader.

## Data Presentation:

Treatment Concentration ( $\mu\text{M}$ )	Absorbance (570 nm) (Mean $\pm$ SD)	% Cell Viability
Vehicle Control (0.1% DMSO)	1.25 $\pm$ 0.08	100
SRI 31215 TFA (0.1)	1.22 $\pm$ 0.07	97.6
SRI 31215 TFA (1)	1.15 $\pm$ 0.09	92.0
SRI 31215 TFA (5)	0.98 $\pm$ 0.06	78.4
SRI 31215 TFA (10)	0.75 $\pm$ 0.05	60.0
SRI 31215 TFA (25)	0.51 $\pm$ 0.04	40.8
SRI 31215 TFA (50)	0.32 $\pm$ 0.03	25.6

## B. Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Protocol:

- Seed DU145 cells in 6-well plates at a low density (e.g., 500-1000 cells per well).[9]
- Allow cells to attach for 24 hours.
- Treat the cells with various concentrations of **SRI 31215 TFA** or a vehicle control.
- Incubate for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3 days.[9]
- After the incubation period, wash the colonies with PBS, fix with methanol for 10 minutes, and stain with 0.5% crystal violet solution for 15 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (a colony is defined as a cluster of  $\geq 50$  cells).

Data Presentation:

Treatment Concentration ( $\mu\text{M}$ )	Number of Colonies (Mean $\pm$ SD)	Plating Efficiency (%)	Survival Fraction (%)
Vehicle Control (0.1% DMSO)	185 $\pm$ 12	37.0	100
SRI 31215 TFA (1)	152 $\pm$ 10	30.4	82.2
SRI 31215 TFA (5)	98 $\pm$ 8	19.6	53.0
SRI 31215 TFA (10)	45 $\pm$ 5	9.0	24.3

## C. Transwell Migration and Invasion Assays

These assays evaluate the ability of cells to move towards a chemoattractant (migration) and to move through an extracellular matrix (invasion).

Protocol:

- For the invasion assay, coat the upper surface of Transwell inserts (8  $\mu\text{m}$  pore size) with 50  $\mu\text{L}$  of diluted Matrigel (1:9 ratio with serum-free medium) and incubate for at least 3 hours at 37°C to solidify.[\[10\]](#)[\[11\]](#) For the migration assay, use uncoated inserts.[\[12\]](#)
- Harvest DU145 cells and resuspend them in serum-free medium.
- Seed  $5 \times 10^4$  cells in 200  $\mu\text{L}$  of serum-free medium into the upper chamber of the Transwell insert, including various concentrations of **SRI 31215 TFA** or a vehicle control.
- Add 600  $\mu\text{L}$  of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.[\[11\]](#)
- Incubate for 24 hours at 37°C.[\[10\]](#)[\[12\]](#)
- Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
- Fix the cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 10 minutes.[\[10\]](#)[\[12\]](#)
- Stain the cells with 0.1% crystal violet for 15 minutes.[\[10\]](#)[\[12\]](#)
- Wash the inserts with water and allow them to air dry.
- Count the number of migrated/invaded cells in several random fields under a microscope.

Data Presentation:

Assay	Treatment Concentration (μM)	Number of Migrated/Invaded Cells per Field (Mean ± SD)	% Inhibition
Migration	Vehicle Control (0.1% DMSO)	210 ± 15	0
SRI 31215 TFA (5)	135 ± 11	35.7	0
SRI 31215 TFA (10)	78 ± 9	62.9	
Invasion	Vehicle Control (0.1% DMSO)	155 ± 12	
SRI 31215 TFA (5)	88 ± 7	43.2	0
SRI 31215 TFA (10)	41 ± 6	73.5	

## D. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

- Seed DU145 cells ( $1 \times 10^6$  cells) in a T25 flask and incubate for 24 hours.[\[13\]](#)
- Treat the cells with **SRI 31215 TFA** (e.g., 10 μM, 25 μM) or a vehicle control for 48 hours.
- Harvest both adherent and floating cells and wash them twice with cold PBS.[\[13\]](#)
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.[\[14\]](#)
- To 100 μL of the cell suspension, add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) staining solution.[\[14\]](#)
- Incubate for 15-20 minutes at room temperature in the dark.[\[14\]](#)

- Add 400  $\mu$ L of 1X Binding Buffer to each tube.[\[14\]](#)
- Analyze the samples by flow cytometry within one hour.

Data Presentation:

Treatment Concentration ( $\mu$ M)	% Viable Cells (Annexin V-/PI-)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)	95.2 $\pm$ 2.1	2.5 $\pm$ 0.5	2.3 $\pm$ 0.4
SRI 31215 TFA (10)	78.5 $\pm$ 3.5	15.8 $\pm$ 1.8	5.7 $\pm$ 0.9
SRI 31215 TFA (25)	55.1 $\pm$ 4.2	32.4 $\pm$ 2.5	12.5 $\pm$ 1.7

## E. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

- Seed DU145 cells and treat with **SRI 31215 TFA** as described for the apoptosis assay.
- Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[\[15\]](#)
- Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[\[15\]](#)
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide (50  $\mu$ g/mL) and RNase A (100  $\mu$ g/mL) in PBS.[\[15\]](#)
- Incubate for 30 minutes at room temperature in the dark.



- Analyze the samples by flow cytometry.

Data Presentation:

Treatment Concentration (μM)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)	58.3 ± 2.9	25.1 ± 1.8	16.6 ± 1.5
SRI 31215 TFA (10)	69.5 ± 3.4	18.2 ± 1.6	12.3 ± 1.3
SRI 31215 TFA (25)	75.1 ± 3.8	12.5 ± 1.4	12.4 ± 1.2

## F. Western Blot Analysis of EMT Markers

This technique is used to detect changes in the expression of key proteins involved in the epithelial-to-mesenchymal transition.

Protocol:

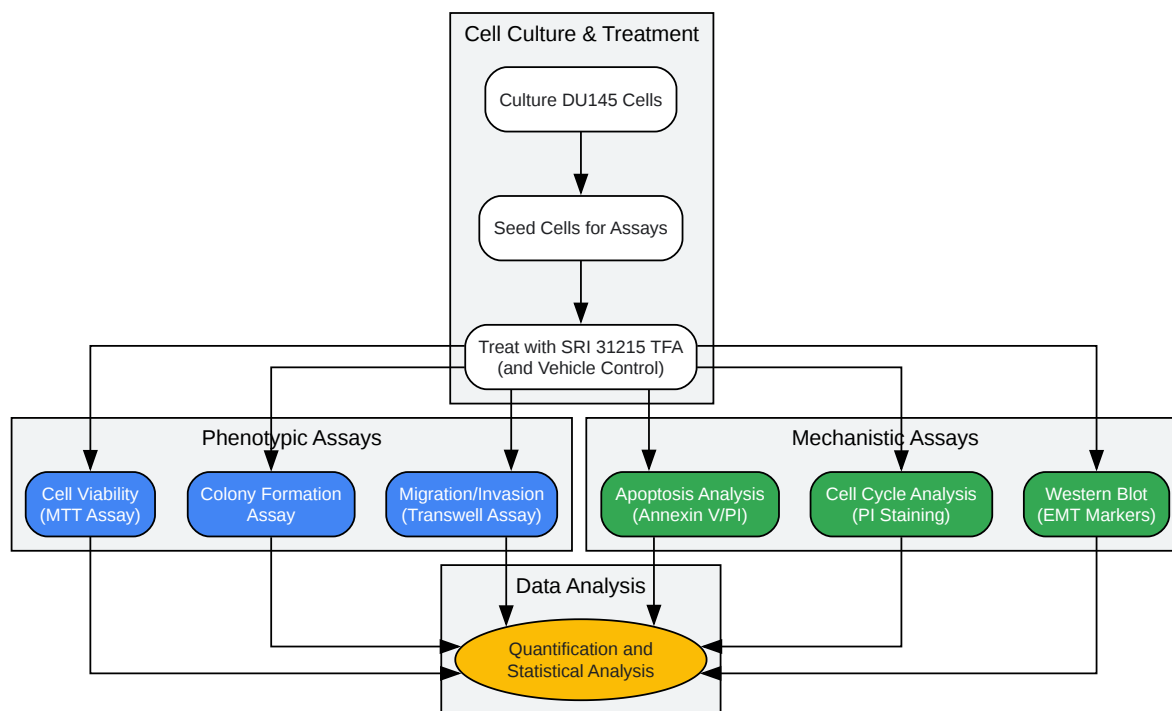
- Seed DU145 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **SRI 31215 TFA** (e.g., 10 μM) or a vehicle control for 48 hours.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against E-cadherin (epithelial marker), Vimentin, and N-cadherin (mesenchymal markers) overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Treatment	E-cadherin (Relative Expression)	Vimentin (Relative Expression)	N-cadherin (Relative Expression)
Vehicle Control (0.1% DMSO)	1.00	1.00	1.00
SRI 31215 TFA (10 μM)	1.85	0.45	0.52

## Experimental Workflow Visualization



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Caption: In vitro assay workflow for **SRI 31215 TFA**.

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